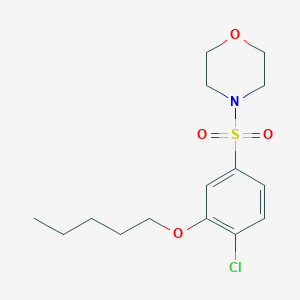![molecular formula C15H15N3O3S B500546 1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 915926-62-4](/img/structure/B500546.png)
1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is a heterocyclic compound with a unique structure. It belongs to the class of 1,2,4-triazoles, which are nitrogen-containing heterocycles. These compounds have gained significant attention due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer properties . The specific substitution pattern in this compound involves a propoxyphenyl group attached to the triazole ring.
Synthesis Analysis
The synthesis of this compound likely involves multistep synthetic routes. Researchers have explored various methods to access 1,2,4-triazole-containing scaffolds, and these methods may serve as a foundation for synthesizing our target compound . Further investigation is needed to identify efficient methodologies for its synthesis.
Mecanismo De Acción
The exact mechanism of action of 1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is not fully understood, but it is thought to target multiple pathways in the bacteria, including the electron transport chain and the proton motive force. This results in the disruption of the bacteria's energy metabolism, leading to its death.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and is well-tolerated in animal models. In addition, this compound has been shown to have a long half-life in the body, which makes it an attractive candidate for use in the treatment of tuberculosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. However, one of the limitations of this compound is its relatively complex synthesis method, which may make it difficult to produce on a large scale.
Direcciones Futuras
There are several potential future directions for the study of 1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole. One area of research could be to further investigate the mechanism of action of this compound, in order to gain a better understanding of how it works against Mycobacterium tuberculosis. Another area of research could be to explore the potential use of this compound in combination with other drugs, in order to increase its efficacy against tuberculosis. Finally, further studies could be conducted to investigate the potential use of this compound in the treatment of other bacterial infections.
Métodos De Síntesis
The synthesis of 1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole involves a series of chemical reactions, starting with the reaction of 4-propoxyaniline with sulfonyl chloride. The resulting compound is then reacted with sodium azide and copper (I) iodide to form the final product, this compound.
Aplicaciones Científicas De Investigación
1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole has been extensively studied for its potential use in treating tuberculosis, a bacterial infection that affects millions of people worldwide. In vitro studies have shown that this compound has potent activity against Mycobacterium tuberculosis, the bacteria that causes tuberculosis. In addition, this compound has also been shown to be effective against drug-resistant strains of the bacteria, which is a major concern in the treatment of tuberculosis.
Propiedades
IUPAC Name |
1-(4-propoxyphenyl)sulfonylbenzotriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-2-11-21-12-7-9-13(10-8-12)22(19,20)18-15-6-4-3-5-14(15)16-17-18/h3-10H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFWZKPLKOTUJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

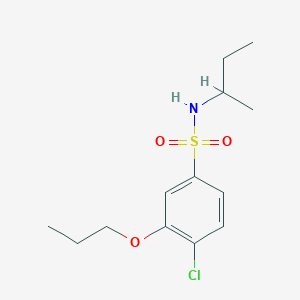

![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B500465.png)



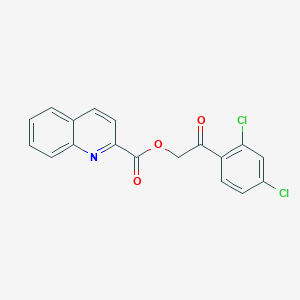
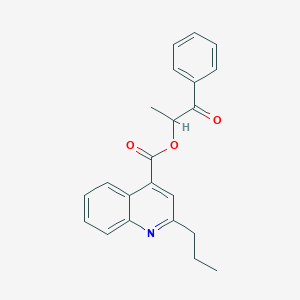
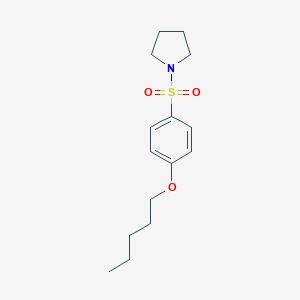
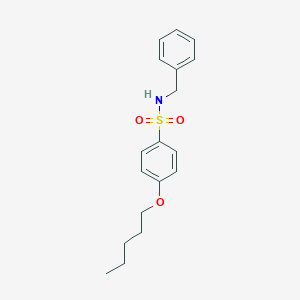
![1-[3-methyl-4-(pentyloxy)benzenesulfonyl]-1H-imidazole](/img/structure/B500482.png)
![1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]pyrrolidine](/img/structure/B500483.png)
